delta-12-Pgd2

Vue d'ensemble

Description

Prostaglandine D2 .DELTA.12: est un dérivé de la prostaglandine D2, qui fait partie de la famille des prostaglandines. Les prostaglandines sont des composés lipidiques dérivés d'acides gras et ont divers effets hormonaux chez les animaux. La prostaglandine D2 .DELTA.12 est un intermédiaire dans la voie conduisant à la prostaglandine J2 .DELTA.12, qui est connue pour ses activités antimitotique et anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : : La prostaglandine D2 .DELTA.12 peut être synthétisée par décomposition chimique de la prostaglandine D2. La synthèse implique l'isomérisation de la prostaglandine H2 pour produire la prostaglandine D2, qui subit ensuite d'autres réactions chimiques pour former la prostaglandine D2 .DELTA.12 .

Méthodes de production industrielle : : La production industrielle de la prostaglandine D2 .DELTA.12 implique généralement la synthèse à grande échelle de la prostaglandine D2, suivie de sa conversion en prostaglandine D2 .DELTA.12 par des réactions chimiques contrôlées. Le processus nécessite des conditions réactionnelles précises, notamment le contrôle de la température et l'utilisation de catalyseurs spécifiques pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : : La prostaglandine D2 .DELTA.12 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. L'une des réactions clés est l'addition de nucléophiles thiols, qui joue un rôle important dans son métabolisme .

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont généralement utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme les thiols ou les amines dans des conditions contrôlées.

Principaux produits : : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la prostaglandine D2 .DELTA.12, tels que la prostaglandine J2 .DELTA.12, qui possède des activités biologiques significatives .

Applications de la recherche scientifique

La prostaglandine D2 .DELTA.12 a une large gamme d'applications de recherche scientifique :

Chimie : Elle est utilisée comme intermédiaire dans la synthèse d'autres prostaglandines biologiquement actives.

Biologie : La prostaglandine D2 .DELTA.12 est étudiée pour son rôle dans la signalisation cellulaire et ses effets sur divers processus biologiques.

Mécanisme d'action

La prostaglandine D2 .DELTA.12 exerce ses effets par interaction avec des récepteurs spécifiques et des voies moléculaires. Elle est connue pour se lier aux récepteurs de la prostaglandine, ce qui conduit à l'activation de diverses cascades de signalisation. Ces voies impliquent la régulation des réponses inflammatoires, de la prolifération cellulaire et de l'apoptose .

Applications De Recherche Scientifique

Immunological Applications

Eosinophil Activation and Chemotaxis

Delta-12-PGD2 has demonstrated significant effects on eosinophil behavior. It acts as a chemoattractant and induces a respiratory burst in human eosinophils, comparable to PGD2 itself . Studies indicate that this compound enhances eosinophil migration towards eotaxin, making it a crucial player in allergic inflammation .

Table 1: Eosinophil Response to this compound

| Parameter | Effect of this compound |

|---|---|

| Chemoattraction | High efficacy comparable to PGD2 |

| Respiratory burst | Induced effectively |

| Eosinophil migration | Enhanced response to eotaxin |

Role in Asthma and Allergic Responses

In asthma, this compound contributes to the recruitment of eosinophils and Th2 lymphocytes into inflamed tissues. Its action through CRTH2 is pivotal in mediating these inflammatory responses .

Neurobiological Applications

Neuritogenesis Enhancement

Research indicates that this compound can enhance neuritogenesis, particularly when combined with nerve growth factor (NGF). This effect is mediated through calcium-dependent pathways involving the transient receptor potential vanilloid-type 1 (TRPV1) channel .

Table 2: Effects on Neuritogenesis

| Condition | Outcome with this compound |

|---|---|

| NGF treatment | Enhanced neurite outgrowth |

| Calcium influx | Increased due to TRPV1 activation |

| Neuronal differentiation | Promoted effectively |

Cardiovascular Applications

Cardiomyocyte Apoptosis

This compound has been implicated in promoting apoptosis in cardiomyocytes. Its effects on heart tissue suggest a dual role in both promoting inflammation and potentially contributing to cardiac dysfunction . This highlights the need for careful consideration of this compound in cardiovascular research.

Case Studies

- Asthma Models

- Neuronal Studies

- Cardiac Dysfunction

Mécanisme D'action

Delta-12-Prostaglandin D2 exerts its effects through interaction with specific receptors and molecular pathways. It is known to bind to prostaglandin receptors, leading to the activation of various signaling cascades. These pathways involve the regulation of inflammatory responses, cell proliferation, and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires

Prostaglandine J2 .DELTA.12: Une prostaglandine cyclopenténone ayant des effets antiprolifératifs sur les cellules tumorales.

Prostaglandine D2: Le composé parent, qui joue un rôle important dans l'inflammation et les réponses allergiques.

Prostaglandine H2: Le précurseur de la prostaglandine D2, impliqué dans la biosynthèse de diverses prostaglandines.

Unicité : : La prostaglandine D2 .DELTA.12 est unique en raison de son rôle spécifique en tant qu'intermédiaire dans la biosynthèse de la prostaglandine J2 .DELTA.12. Sa capacité à subir diverses réactions chimiques et à former des dérivés biologiquement actifs en fait un composé précieux dans la recherche et les applications thérapeutiques .

Activité Biologique

Delta-12-Prostaglandin D2 (Δ12-PGD2) is a cyclopentenone prostaglandin derived from Prostaglandin D2 (PGD2), known for its significant biological activities, particularly in the context of inflammation, immune response, and cancer. This article reviews the biological activity of Δ12-PGD2, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications based on diverse research findings.

Overview of Cyclopentenone Prostaglandins

Cyclopentenone prostaglandins, including Δ12-PGD2, are formed through the dehydration of PGD2 and are characterized by a reactive α,β-unsaturated carbonyl group. This structure is crucial for their biological activity, as it allows interaction with various cellular targets rather than binding to traditional G-protein coupled receptors (GPCRs) .

Interaction with Receptors

Δ12-PGD2 acts primarily through the Chemoattractant Receptor-homologous Molecule Expressed on Th2 cells (CRTH2) and the D prostanoid (DP) receptor. It has been shown to induce calcium mobilization in cells expressing CRTH2 with high potency . This interaction is significant in mediating eosinophil activation and recruitment during allergic responses.

Key Findings:

- Δ12-PGD2 is a potent agonist for CRTH2, leading to activation of eosinophils and Th2 lymphocytes .

- It enhances eosinophil migration towards eotaxin, a chemokine involved in allergic inflammation .

Anti-inflammatory Properties

Research indicates that Δ12-PGD2 possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as interleukin-12 (IL-12). In murine dendritic cells, Δ12-PGD2 reduces IL-12 production in response to stimuli like lipopolysaccharide (LPS) or CD40L . This inhibition is mediated through both DP1-dependent and independent pathways, affecting NF-kB activation critical for IL-12 synthesis.

Eosinophil Activation and Chemotaxis

Δ12-PGD2 has been identified as a strong chemoattractant for eosinophils. Studies demonstrate that it induces a respiratory burst in these cells and enhances their chemotactic response to other signals such as eotaxin . This property underscores its role in allergic responses and asthma.

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Eosinophil Activation | Induces shape change and migration | CRTH2 receptor activation |

| IL-12 Inhibition | Reduces production in dendritic cells | DP1-dependent and independent pathways |

| Chemotaxis Enhancement | Increases response to eotaxin | Facilitates signaling via shared receptors |

Anti-tumor Activity

Emerging evidence suggests that Δ12-PGD2 exhibits anti-tumor properties. It induces cell cycle arrest or apoptosis in various tumor cell lines, depending on the specific conditions and cell types involved . The underlying mechanisms may involve modulation of transcription factors such as NF-kB.

Case Studies

- Eosinophil Recruitment in Allergic Inflammation : A study demonstrated that Δ12-PGD2 significantly enhances eosinophil recruitment during allergic reactions, suggesting its potential as a therapeutic target in asthma management .

- Inhibition of IL-12 Production : Research involving murine dendritic cells revealed that Δ12-PGD2 effectively inhibits IL-12 production during immune responses, highlighting its role in modulating adaptive immunity .

- Anti-cancer Properties : Investigations into the anti-tumor effects of Δ12-PGD2 have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation .

Propriétés

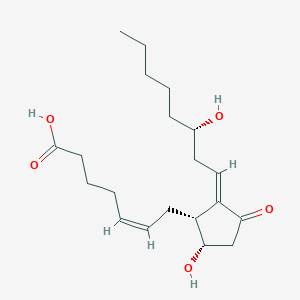

IUPAC Name |

(Z)-7-[(1R,2E,5S)-5-hydroxy-2-[(3S)-3-hydroxyoctylidene]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+/t15-,16+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBTVQKDILGZFPY-WBYUMCMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401348009 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64072-89-5 | |

| Record name | delta12-Prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064072895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta12-Prostaglandin D2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401348009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does delta12-Prostaglandin D2 interact with its target, the CRTH2 receptor, and what are the downstream effects of this interaction?

A1: Delta12-Prostaglandin D2 acts as a potent and selective agonist of the CRTH2 receptor []. Binding of delta12-Prostaglandin D2 to CRTH2, which is primarily expressed on Th2 lymphocytes and eosinophils, leads to the activation of these cells. This activation plays a crucial role in allergic inflammatory responses.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.